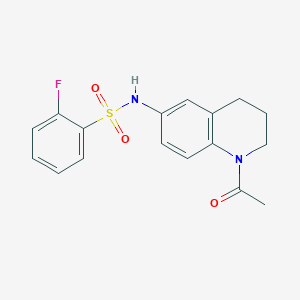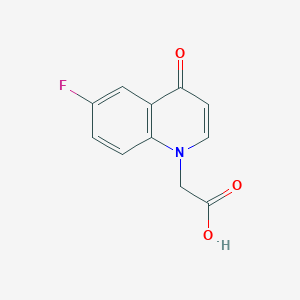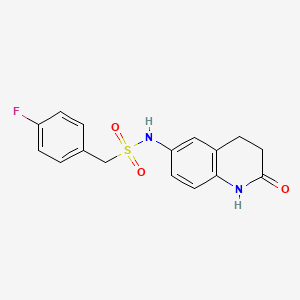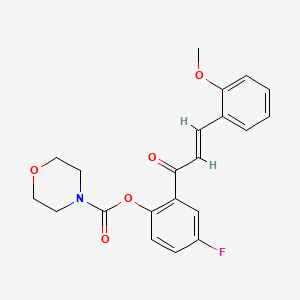
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. Its unique chemical structure and mechanism of action make it an interesting candidate for further research in the field of oncology.
科学的研究の応用
Antimicrobial and Anticancer Properties
Quinoline and sulfonamide derivatives have been extensively researched for their antimicrobial and anticancer properties. For example, quinoline-sulfonamide complexes have shown promising results in preliminary screenings for antibacterial and antifungal activities. These complexes, such as the hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), demonstrated excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as outstanding antifungal activity against Candida albicans (Diaconu et al., 2020). Furthermore, certain quinoline clubbed with sulfonamide moiety compounds were synthesized and showed high activity against Gram-positive bacteria, highlighting the potential of these derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Fluorescent Sensors and Chemosensors
Quinoline derivatives have been utilized as fluorescent sensors for the detection of metal ions, such as zinc and cadmium, in biological systems. For instance, a quinoline-based fluorescent sensor demonstrated high selectivity and sensitivity for Cd(2+) over Zn(2+) in ethanol, distinguishing Cd(2+) from Zn(2+) via two different sensing mechanisms. This sensor's design was based on 8-aminoquinoline and 8-hydroxyquinoline platforms (Zhou et al., 2012). Another study introduced a fluorescent sensor for Zn(2+) that exhibited excellent selectivity and sensitivity, providing insights into distinguishing Zn(2+) from Cd(2+) in acetonitrile aqueous solution (Li et al., 2014).
Synthetic and Catalytic Applications
Quinoline and sulfonamide derivatives have also found applications in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, the copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds using N-fluorobenzenesulfonimide highlighted the broad substrate scope and operational simplicity of this method, providing a pathway to various 5-aminated quinolines under mild conditions (Yin et al., 2017).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLWPMUKHZRCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2423191.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile](/img/structure/B2423201.png)
![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2423205.png)

